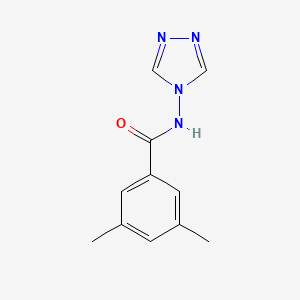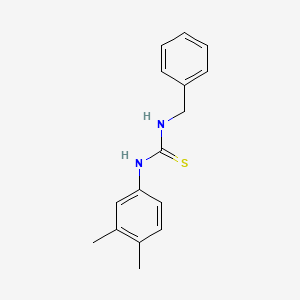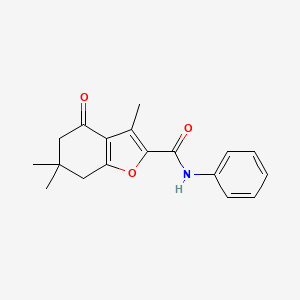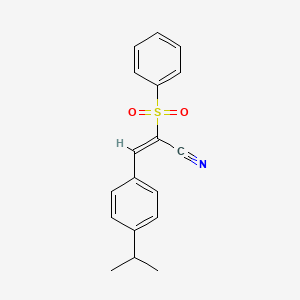
3,5-dimethyl-N-4H-1,2,4-triazol-4-ylbenzamide
説明
3,5-dimethyl-N-4H-1,2,4-triazol-4-ylbenzamide, also known as DMH-TB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazolobenzamides and has been found to possess several interesting properties that make it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of 3,5-dimethyl-N-4H-1,2,4-triazol-4-ylbenzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and possess antifungal activity. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
3,5-dimethyl-N-4H-1,2,4-triazol-4-ylbenzamide has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized. It also possesses several interesting properties that make it a valuable tool for researchers in various fields.
However, there are also some limitations to the use of this compound in lab experiments. It may not be suitable for use in certain assays or experiments due to its chemical properties. Additionally, further studies are needed to fully understand the potential side effects of this compound.
将来の方向性
There are several future directions for the study of 3,5-dimethyl-N-4H-1,2,4-triazol-4-ylbenzamide. Some of these directions are:
1. Further studies to fully understand the mechanism of action of this compound.
2. Studies to investigate the potential side effects of this compound.
3. Studies to optimize the synthesis method of this compound.
4. Studies to investigate the potential applications of this compound in other fields such as agriculture and veterinary medicine.
5. Studies to investigate the potential use of this compound in combination with other compounds for enhanced activity.
Conclusion:
In conclusion, this compound is a valuable tool for researchers in various fields. It possesses several interesting properties that make it a potential candidate for the development of new drugs and therapies. However, further studies are needed to fully understand the potential applications and limitations of this compound.
合成法
The synthesis of 3,5-dimethyl-N-4H-1,2,4-triazol-4-ylbenzamide involves the reaction between 3,5-dimethyl-1H-1,2,4-triazole and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
3,5-dimethyl-N-4H-1,2,4-triazol-4-ylbenzamide has been extensively studied for its potential applications in scientific research. It has been found to possess several interesting properties that make it a valuable tool for researchers in various fields. Some of the potential applications of this compound are:
1. Anticancer activity: this compound has been found to possess anticancer activity against various cancer cell lines. It has been shown to induce apoptosis in cancer cells and inhibit their growth.
2. Anti-inflammatory activity: this compound has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Antifungal activity: this compound has been found to possess antifungal activity against various fungal strains.
特性
IUPAC Name |
3,5-dimethyl-N-(1,2,4-triazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-8-3-9(2)5-10(4-8)11(16)14-15-6-12-13-7-15/h3-7H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRUSCFEOISYNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NN2C=NN=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001330933 | |
| Record name | 3,5-dimethyl-N-(1,2,4-triazol-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001330933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200372 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
700856-38-8 | |
| Record name | 3,5-dimethyl-N-(1,2,4-triazol-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001330933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide](/img/structure/B5704912.png)
![N-[2-(acetylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B5704920.png)
![N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5704928.png)
![ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5704931.png)


![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5704948.png)
![5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5704960.png)
![3-[(3,4-dichlorobenzyl)oxy]benzaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5704962.png)



![N-cyclopentyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5704984.png)